Isoproturon-d3

Description

Properties

IUPAC Name |

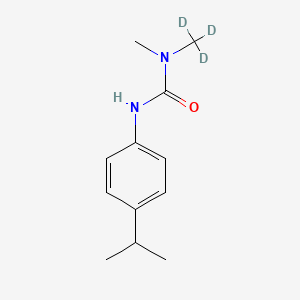

1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662044 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352438-80-3 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Isoproturon-d3

This technical guide provides a comprehensive overview of the chemical properties and stability of Isoproturon-d3, a deuterated analog of the phenylurea herbicide Isoproturon. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize this compound as an internal standard or for metabolic studies.

Core Chemical Properties

This compound is a synthetically modified version of Isoproturon where three hydrogen atoms on one of the N-methyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.

Table 1: Chemical and Physical Properties of this compound and Isoproturon

| Property | This compound | Isoproturon |

| CAS Number | 352438-80-3[1] | 34123-59-6[1][2] |

| Molecular Formula | C₁₂H₁₅D₃N₂O[][4] | C₁₂H₁₈N₂O |

| Molecular Weight | 209.30 g/mol | 206.28 g/mol |

| Accurate Mass | 209.1607 Da | 206.141913202 Da |

| IUPAC Name | 3-(4-isopropylphenyl)-1-methyl-1-(methyl-d3)urea | 3-(4-isopropylphenyl)-1,1-dimethylurea |

| Synonyms | Alon-d3, Arelon R-d3, Graminon-d3, Protugan-d3 | Alon, Arelon, Graminon, Protugan |

| Appearance | White Solid | Colorless crystals |

| Melting Point | Not specified | 155–156 °C |

| Water Solubility | Not specified | 72 mg/L at 20 °C |

| Vapor Pressure | Not specified | 0.003 x 10⁻³ Pa at 20 °C |

| log Kow | Not specified | 2.87 |

| Storage Temperature | 2-8°C Refrigerator | Recommended stable storage conditions |

Stability Profile

The stability of this compound is expected to be very similar to that of its non-deuterated counterpart, Isoproturon. Isotopic labeling with deuterium does not significantly alter the chemical reactivity under typical environmental and laboratory conditions. Isoproturon is generally stable to light, acids, and alkalis but can be hydrolyzed by strong bases upon heating.

Table 2: Stability Data for Isoproturon

| Condition | Matrix | Half-life (DT₅₀) / Stability |

| Hydrolytic Stability (25°C) | pH 5 | 1210 days |

| pH 7 | 1560 days | |

| pH 9 | 540 days | |

| Photostability | Aqueous (pH 7, Xenon lamp) | 72 - 88 days |

| Soil Degradation | Temperate Climates | ~40 days |

| Tropical Climates | ~15 days | |

| Aqueous Media | Water | ~30 days |

| Groundwater | Stable for at least 14 days at 4°C | |

| Surface Water | Stable for at least 14 days at 4°C | |

| Soil Water | Lowest stability among aqueous matrices | |

| Thermal Stability | 54°C for 14 days | Stable |

Experimental Protocols

A common method for the determination of Isoproturon in environmental and biological samples is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound serves as an excellent internal standard in this assay.

Protocol: HPLC-MS/MS Analysis of Isoproturon

-

Sample Preparation and Extraction:

-

Weigh 12.5 g of the homogenized sample (e.g., poppy seeds, soil) into an extraction vessel.

-

Spike the sample with a known concentration of this compound internal standard.

-

Add 20 mL of a methanol:water (1:1, v/v) extraction solvent.

-

Shake the suspension for 1 hour at 300 RPM.

-

Centrifuge the mixture at 6000 RPM for 10 minutes to separate the solid particles.

-

Collect the supernatant for purification.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a Supelclean LC-18 SPE cartridge (500 mg/3 mL) with 6 mL of methanol, followed by 4 mL of methanol:water (1:1, v/v).

-

Load 4 mL of the sample extract onto the conditioned cartridge.

-

Wash the cartridge with 8 mL of methanol:water (1:1, v/v) to remove interfering substances.

-

Elute the target analyte (Isoproturon) and the internal standard (this compound) with 4 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute the residue in 1 mL of methanol for analysis.

-

-

HPLC-MS/MS Conditions:

-

HPLC Column: Lichrospher C18 (25 cm × 4 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient of methanol and water.

-

Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

-

Detection: Mass spectrometer with an ion trap analyzer operating in MS/MS mode.

-

Quantification: Monitor specific precursor-to-product ion transitions for both Isoproturon and this compound.

-

This protocol describes a general procedure for assessing the stability of this compound in various water matrices.

Protocol: Aqueous Stability Assessment

-

Sample Preparation:

-

Collect samples of groundwater, surface water, and soil water.

-

Fortify the samples with this compound at two different concentration levels (e.g., a low level of 0.3-0.5 µg/L and a high level of 0.9-1.3 µg/L).

-

-

Storage:

-

Store the fortified samples in amber glass bottles to protect from light.

-

Maintain the storage temperature at 4°C.

-

Do not add any biological inhibitors to assess degradation under near-natural conditions.

-

-

Analysis:

-

Analyze the samples at defined time points (e.g., day 0, 1, 2, 14, and 30).

-

Use a validated analytical method, such as the HPLC-MS/MS protocol described above, to determine the concentration of this compound at each time point.

-

-

Data Evaluation:

-

Compare the concentrations at each time point to the initial concentration at day 0.

-

A significant decrease in concentration over time indicates instability under the tested conditions.

-

Visualizations

The primary degradation pathway for Isoproturon in soil and by microorganisms involves sequential N-demethylation and oxidation of the isopropyl group.

Caption: Microbial degradation pathway of Isoproturon.

The following diagram illustrates the logical flow of the analytical procedure for quantifying Isoproturon using this compound as an internal standard.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Isoproturon-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Isoproturon-d3, a deuterated analog of the phenylurea herbicide Isoproturon. This document details synthetic pathways, experimental protocols, and analytical validation methods crucial for the preparation of this stable isotope-labeled standard. The information herein is intended to support researchers in the fields of agrochemical metabolism, environmental monitoring, and drug development in their quantitative and metabolic studies.

Introduction to Isoproturon and Isotopic Labeling

Isoproturon, chemically known as 3-(4-isopropylphenyl)-1,1-dimethylurea, is a selective, systemic herbicide widely used for the control of annual grasses and broadleaf weeds in cereal crops.[1] Understanding its environmental fate and metabolic pathways is critical for assessing its ecological impact and ensuring food safety.

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a powerful technique for tracing the metabolic fate of compounds.[2] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The introduction of deuterium into a drug or agrochemical candidate can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can alter the rate of metabolic degradation, providing valuable insights into metabolic stability and aiding in the development of more robust analytical methods.[2] this compound, with deuterium atoms on the N-methyl groups, serves as an ideal internal standard for quantitative analysis by mass spectrometry, enabling precise and accurate measurements in complex biological and environmental matrices.

Synthetic Pathways for this compound

The synthesis of this compound hinges on the incorporation of a deuterated dimethylamine moiety. Two primary synthetic routes have been established: a non-phosgene route utilizing a urea-based intermediate and a chloroacetanilide route. The selection of the pathway often depends on the desired scale, yield, and safety considerations.

Non-Phosgene Route

This pathway avoids the use of highly toxic phosgene. It proceeds in two main steps: the formation of an N-(4-isopropylphenyl)urea intermediate, followed by methylation with deuterated dimethylamine.

Chloroacetanilide Route

Considered more efficient for larger-scale production, this route involves the synthesis of an N-(4-isopropylphenyl)trichloroacetamide intermediate, which then undergoes aminolysis with deuterated dimethylamine to yield the final product. This method generally results in higher overall yields.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound via the two primary routes.

| Synthetic Route | Intermediate | Intermediate Yield (%) | Final Product | Final Yield (%) | Isotopic Purity (%) |

| Non-Phosgene Route | N-(4-isopropylphenyl)urea | ~76 | This compound | ~76 | >98 |

| Chloroacetanilide Route | N-(4-isopropylphenyl)trichloroacetamide | 91 | This compound | 95 | >98 |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Synthesis of Deuterated Dimethylamine (Precursor)

The synthesis of deuterated dimethylamine is a prerequisite for the preparation of this compound. A practical approach involves the deuterated methylation of a protected benzylamine followed by deprotection.

Materials:

-

Boc-benzylamine

-

Sodium hydride (NaH)

-

Deuterated methyl tosylate (TsOCD₃)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

N-Deuteromethylation: To a solution of Boc-benzylamine in an appropriate anhydrous solvent, add sodium hydride at a controlled low temperature. Subsequently, introduce deuterated methyl tosylate and allow the reaction to proceed to completion to yield Boc-N-(methyl-d₃)-benzylamine.

-

Boc Deprotection: Remove the Boc protecting group from the N-deuteromethylated intermediate by treatment with hydrochloric acid in a suitable solvent to obtain N-(methyl-d₃)-benzylamine hydrochloride.

-

Debenzylation: In a pressure vessel, dissolve the N-(methyl-d₃)-benzylamine hydrochloride in methanol and add a catalytic amount of 5% Pd/C. Subject the mixture to a hydrogen atmosphere and heat to 40°C. Upon reaction completion, filter the catalyst and concentrate the filtrate to obtain deuterated dimethylamine hydrochloride.[4]

This compound Synthesis: Non-Phosgene Route

Step 1: Synthesis of N-(4-isopropylphenyl)urea

-

In a reaction vessel, combine 4-isopropylaniline (cumidine) and urea in an aqueous medium.

-

Heat the mixture to reflux for 2 hours at a temperature of 95-110°C.

-

Cool the reaction mixture to allow for the crystallization of the N-(4-isopropylphenyl)urea intermediate.

-

Isolate the crystals by filtration, wash with water, and dry.

Step 2: Deuterated Methylation

-

Suspend the N-(4-isopropylphenyl)urea intermediate in a suitable solvent such as dimethylbenzene.

-

Add an aqueous solution of deuterated dimethylamine under alkaline conditions (pH 10-12).

-

Heat the reaction mixture to 60-80°C for approximately 30 minutes.

-

Upon completion, cool the mixture to induce crystallization of this compound.

-

Collect the product by filtration, wash successively with a small amount of dimethylbenzene and water, and dry.

This compound Synthesis: Chloroacetanilide Route

Step 1: Synthesis of N-(4-isopropylphenyl)trichloroacetamide

-

In a reaction vessel, combine 4-isopropylaniline with trichloroacetic acid.

-

Heat the mixture to 100-110°C.

-

Upon completion of the reaction, purify the resulting N-(4-isopropylphenyl)trichloroacetamide by recrystallization from an ethanol-water mixture.

Step 2: Aminolysis with Deuterated Dimethylamine

-

Dissolve the purified N-(4-isopropylphenyl)trichloroacetamide intermediate in a suitable solvent.

-

Add deuterated dimethylamine in the presence of an inorganic alkali.

-

Heat the reaction mixture to 60-80°C to facilitate the nucleophilic substitution.

-

After the reaction is complete, isolate and purify the this compound product.

Analytical Validation

The isotopic purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the mass of the labeled compound. The molecular ion peak for this compound is expected at m/z 212.3, a shift from the m/z 209.3 of the unlabeled Isoproturon, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) is employed to ensure an isotopic enrichment of >98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of a singlet peak around δ 3.0 ppm, which corresponds to the N-CH₃ protons in unlabeled Isoproturon, confirms successful deuterium substitution.

-

¹³C NMR: The signal for the deuterated methyl carbon (CD₃) is expected to appear as a triplet at approximately δ 34.2 ppm with a coupling constant (J) of around 20 Hz.

-

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathways for this compound.

Caption: Synthetic pathways for this compound.

Caption: General experimental workflow for this compound synthesis.

Challenges in Deuterium Labeling

While synthetically accessible, the introduction of deuterium can present certain challenges. The kinetic isotope effect, due to the higher mass of deuterium, may necessitate longer reaction times or higher temperatures to achieve yields comparable to the non-deuterated synthesis. Additionally, the cost of deuterated reagents, such as deuterated dimethylamine, is a significant consideration in the overall cost-effectiveness of the synthesis.

Conclusion

The synthesis of this compound is a valuable process for generating a high-purity internal standard essential for modern analytical and metabolic research. The choice between the non-phosgene and chloroacetanilide routes will depend on laboratory capabilities, scale, and safety protocols. Careful execution of the described experimental protocols and thorough analytical validation are paramount to ensure the quality and reliability of the final labeled compound for its intended applications in tracing and quantification studies.

References

Isoproturon-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isoproturon-d3, a deuterated isotopologue of the phenylurea herbicide Isoproturon. This document outlines its chemical properties, its primary application as an internal standard in analytical methodologies, and the biochemical pathway it perturbs. Detailed experimental protocols for its use in quantitative analysis are also provided.

Core Compound Data

This compound is primarily utilized as an internal standard for the quantitative analysis of Isoproturon in various matrices. Its physical and chemical properties are summarized below.

| Parameter | Value | Reference |

| CAS Number | 352438-80-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₅D₃N₂O | |

| Molecular Weight | 209.30 g/mol |

Mechanism of Action: Photosynthesis Inhibition

Isoproturon, and by extension this compound, acts as a selective, systemic herbicide by inhibiting photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) within the chloroplasts of target plants.

The herbicide binds to the D1 protein of the PSII complex, blocking the binding of plastoquinone (PQ). This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and, consequently, plant growth. The blockage leads to a buildup of excitation energy, causing oxidative stress and the formation of reactive oxygen species that damage cellular components, leading to chlorosis, necrosis, and eventual plant death.

Mechanism of Isoproturon's inhibition of the photosynthetic electron transport chain.

Experimental Protocols

This compound is an ideal internal standard for the quantification of Isoproturon in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.

General Workflow for Analysis using an Internal Standard

The use of a deuterated internal standard like this compound is a robust method to ensure accuracy and precision in quantitative analysis. It corrects for variability in sample preparation, injection volume, and matrix effects.

General workflow for quantitative analysis using a deuterated internal standard.

Detailed Methodology: Isoproturon Analysis in Poppy Seeds by HPLC-MS/MS

The following protocol is adapted from a validated method for the analysis of Isoproturon in a complex matrix and can be used as a template. For the most accurate results, this compound should be used as the internal standard, added at the beginning of the sample preparation process.

1. Sample Preparation and Extraction

-

Homogenization: Grind approximately 200 g of the sample (e.g., poppy seeds) using a laboratory mill.

-

Spiking: Weigh 12.5 g of the homogenized sample into an extraction vessel. Spike with a known concentration of this compound standard solution.

-

Extraction: Add 20 ml of a methanol:water (1:1, v/v) mixture. Shake the suspension for 1 hour at 300 RPM.

-

Centrifugation: Centrifuge the suspension at 6000 RPM for 10 minutes to separate the solid particles.

-

Collection: Transfer the supernatant to a volumetric flask. Rinse the solid residue twice with 10 ml of the extraction solvent and combine the supernatants. Adjust the final volume to 50 ml with the extraction solvent.

2. Solid Phase Extraction (SPE) Clean-up

-

Cartridge: Use a Supelclean LC-18 SPE cartridge (500 mg/3 ml).

-

Conditioning: Condition the cartridge by passing 6 ml of methanol, followed by 4 ml of methanol:water (1:1, v/v).

-

Loading: Load 4 ml of the crude extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with 8 ml of methanol:water (1:1, v/v) to remove interferences.

-

Elution: Elute the target analyte (Isoproturon and this compound) with 4 ml of methanol.

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 ml of methanol for HPLC-MS/MS analysis.

3. HPLC-MS/MS Parameters

| Parameter | Setting | Reference |

| HPLC System | Agilent 1200 Series or equivalent | |

| Column | Lichrospher C18 (25 cm × 4 mm, 5 µm) | |

| Mobile Phase | Methanol and Water | |

| Gradient | 0-3 min: 70% to 80% Methanol3-10 min: 80% to 100% Methanol10-15 min: 100% Methanol (isocratic) | |

| Flow Rate | 0.7 ml/min | |

| Column Temperature | 25°C | |

| Injection Volume | 20 µl | |

| Mass Spectrometer | Ion Trap or Triple Quadrupole | |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive | |

| Capillary Temperature | 170°C | |

| Heater Temperature | 300°C | |

| Spray Voltage | 5 kV | |

| MS/MS Transitions | Isoproturon: Parent ion 207 m/z → Daughter ions 165 and 72 m/zthis compound: Parent ion 210 m/z → (Daughter ions to be determined empirically, expected to be 165 and 72 m/z or shifted by 3 Da) |

4. Quantification

Prepare a calibration curve using standards of unlabeled Isoproturon at various concentrations, each containing the same fixed concentration of the this compound internal standard. Plot the ratio of the peak area of Isoproturon to the peak area of this compound against the concentration of the Isoproturon standards. The concentration of Isoproturon in the samples can then be determined from this calibration curve.

References

- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 2. Open Access CAAS Agricultural Journals: HPLC-MS/MS method for analysis of isoproturon in difficult matrix: poppy seeds [agriculturejournals.cz]

- 3. researchgate.net [researchgate.net]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isoproturon-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoproturon-d3 is the deuterium-labeled analog of Isoproturon, a widely used phenylurea herbicide. Its primary application in a research setting is as an internal standard for the quantitative analysis of Isoproturon in various environmental and biological matrices. The stable isotope label allows for accurate quantification by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and pathway diagrams.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in analytical methods. These properties are summarized in the table below. The data for the non-deuterated Isoproturon are also provided for comparison.

| Property | This compound | Isoproturon |

| CAS Number | 352438-80-3[][2][3] | 34123-59-6[4][5] |

| Molecular Formula | C₁₂H₁₅D₃N₂O | C₁₂H₁₈N₂O |

| Molecular Weight | 209.30 g/mol | 206.28 g/mol |

| Appearance | White to Off-white Solid | Colorless crystals |

| Melting Point | 158°C | 155-156°C |

| Density | 1.066 g/cm³ | 1.2 g/cm³ at 20°C |

| Solubility | Soluble in DMSO, Methanol | Water: 72 mg/L at 20°C; Methanol: 75 g/L at 20°C; Acetone: 38 g/L at 20°C |

| Storage Temperature | -20°C or 2-8°C Refrigerator | --- |

| Purity (atom D) | 99% | --- |

Experimental Protocols

The accurate analysis of Isoproturon in complex samples necessitates robust analytical methodologies. This compound is an invaluable tool in these methods, particularly in chromatography coupled with mass spectrometry.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Analysis of Isoproturon

This method is suitable for the quantification of Isoproturon in various matrices, such as poppy seeds, and would typically employ this compound as an internal standard.

1. Sample Preparation (QuEChERS Extraction)

-

Homogenization: Weigh 12.5 g of the ground sample into a 50 mL centrifuge tube.

-

Spiking: Add a known concentration of this compound internal standard.

-

Extraction: Add 20 mL of a methanol:water (1:1, v/v) mixture. Shake vigorously for 1 hour.

-

Centrifugation: Centrifuge at 6000 RPM for 10 minutes.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a Supelclean LC-18 SPE cartridge with 6 mL of methanol followed by 4 mL of methanol:water (1:1, v/v).

-

Load 4 mL of the supernatant from the extraction step.

-

Wash the cartridge with 8 mL of methanol:water (1:1, v/v).

-

Elute the analyte with 4 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute the residue in 1 mL of methanol for HPLC-MS/MS analysis.

-

2. HPLC Conditions

-

Column: Lichrospher C18 (25 cm × 4 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)

-

Monitoring: Selected Reaction Monitoring (SRM)

-

Precursor Ion (Isoproturon): [M+H]⁺ = 207 m/z

-

Product Ions (Isoproturon): 165 and 72 m/z

-

Precursor Ion (this compound): [M+H]⁺ = 210 m/z (expected)

-

Product Ions (this compound): Expected to be 165 and 75 m/z

-

Capillary Temperature: 170°C

-

Heater Temperature: 300°C

Signaling and Degradation Pathways

While this compound itself is not typically studied for its biological activity, it is instrumental in studying the environmental fate and metabolism of Isoproturon. Isoproturon acts by inhibiting photosynthesis at photosystem II. Its degradation in the environment can occur through various pathways, including microbial degradation and photodegradation.

The following diagram illustrates a simplified workflow for the analysis of Isoproturon using an internal standard like this compound.

References

An In-depth Technical Guide to the Application of Isoproturon-d3 in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary application of Isoproturon-d3 in a research context, focusing on its role as an internal standard in the quantitative analysis of the herbicide Isoproturon. Isoproturon is a phenylurea herbicide used to control annual grasses and broad-leaved weeds in cereal crops.[1] Due to its potential for environmental contamination and concerns about its toxicological profile, sensitive and accurate methods for its detection and quantification in various matrices are essential.[1][2] this compound, a deuterated analog of Isoproturon, serves as an ideal internal standard for these analytical methods, particularly those employing mass spectrometry.

Core Application: Internal Standard in Quantitative Analysis

Isotopically labeled compounds, such as this compound, are the gold standard for internal standards in mass spectrometry-based quantification.[3] The underlying principle is that the deuterated standard exhibits nearly identical chemical and physical properties to the native analyte (Isoproturon). This includes its extraction efficiency, chromatographic retention time, and ionization behavior in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms.

By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation, extraction, and analysis can be accurately corrected. The ratio of the signal from the native Isoproturon to the signal from the this compound is used for quantification, which significantly improves the accuracy, precision, and reproducibility of the results.[3]

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of Isoproturon in environmental samples using this compound as an internal standard, based on common analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standards and Reagents

-

Stock Solutions: Prepare individual stock solutions of Isoproturon and this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or acetonitrile. These are commercially available as certified reference materials.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Isoproturon stock solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) that will be added to all samples, calibrators, and quality controls.

-

Reagents for Extraction: Solvents such as acetonitrile, methanol, and water (HPLC-grade), and salts for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction like magnesium sulfate and sodium chloride may be required.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix (e.g., water, soil, food). A common and effective method for pesticide residue analysis is the QuEChERS approach.

-

Sample Homogenization: Homogenize the sample (e.g., 10 g of soil or 10 mL of water).

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the homogenized sample.

-

Extraction:

-

Add extraction solvent (e.g., acetonitrile) to the sample.

-

Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Vortex or shake vigorously for a set period (e.g., 1 minute).

-

Centrifuge to separate the organic layer from the aqueous/solid matrix.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (organic layer).

-

Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA - primary secondary amine to remove fatty acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).

-

Vortex and centrifuge.

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant to a new vial.

-

The extract may be concentrated by evaporating the solvent under a gentle stream of nitrogen and reconstituting it in a suitable mobile phase for LC-MS/MS analysis.

-

Data Presentation

The following tables summarize typical quantitative data and parameters associated with the analysis of Isoproturon.

Table 1: Typical LC-MS/MS Parameters for Isoproturon and this compound

| Parameter | Isoproturon | This compound |

| Precursor Ion (m/z) | 207.1 | 210.1 |

| Product Ion 1 (m/z) (Quantifier) | 165.1 | 168.1 |

| Product Ion 2 (m/z) (Qualifier) | 72.1 | 75.1 |

| Collision Energy (eV) | 20 | 20 |

| Retention Time (min) | ~ 4.5 | ~ 4.5 |

Note: The exact m/z values and collision energies may vary depending on the instrument and source conditions.

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linear Range | 0.5 - 100 µg/L | |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | |

| Limit of Quantification (LOQ) | 0.03 - 1.0 µg/L | |

| Recovery | 85 - 110% | |

| Relative Standard Deviation (RSD) | < 15% |

Visualizations

Logical Workflow for Quantitative Analysis using an Internal Standard

Caption: Quantitative analysis workflow using an internal standard.

Signaling Pathway of Isoproturon's Herbicidal Action (Conceptual)

Caption: Isoproturon inhibits photosynthesis leading to weed death.

References

An In-depth Technical Guide to the Safety and Handling of Isoproturon-d3

This technical guide provides a comprehensive overview of the safety data and handling precautions for Isoproturon-d3, a deuterated analog of the phenylurea herbicide Isoproturon.[][2] This document is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical and Physical Properties

This compound shares similar physical and chemical characteristics with its non-labeled counterpart, Isoproturon.[3] It is a solid, white to off-white substance with a melting point of approximately 158°C.[3] Its solubility in water is low, but it is soluble in various organic solvents.[3]

| Property | Value | Source |

| Chemical Formula | C12H15D3N2O | |

| Molecular Weight | 209.3 g/mol | |

| Physical Status | Solid | |

| Appearance | White to off-white crystals | |

| Melting Point | 158 °C (316 °F) | |

| Water Solubility | 65 mg/L | |

| Log Partition Coefficient (octanol/water) | log Pow: 2.87 |

Toxicological Data

Toxicological data for this compound is often extrapolated from studies on Isoproturon. It is classified as harmful if swallowed or inhaled. The acute toxicity values for Isoproturon are summarized below.

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1,826 mg/kg | |

| LD50 | Rat | Dermal | > 2,000 mg/kg | |

| LC50 | Rat | Inhalation | > 670 mg/m3 (4 h) | |

| LD50 | Mice | Oral | 3,350 mg/kg |

Note on Experimental Protocols: The provided safety data sheets do not detail the specific experimental protocols used to determine these toxicological endpoints. However, such studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity (LD50) is typically determined using OECD Test Guideline 420, 423, or 425, which involve administering the substance to fasted animals and observing them for a set period for signs of toxicity and mortality. Dermal toxicity studies often follow OECD Guideline 402, and inhalation toxicity studies follow OECD Guideline 403.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (blood) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

The GHS label elements include the following:

-

Pictograms:

-

Health hazard (GHS08)

-

Exclamation mark (GHS07)

-

Environment (GHS09)

-

-

Signal Word: Warning

Handling Precautions and Personal Protective Equipment

Safe handling of this compound is crucial to minimize exposure and associated risks. The following precautions should be strictly followed.

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection:

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualizations

Experimental and Handling Workflows

The following diagrams illustrate key workflows for handling and assessing the safety of chemical compounds like this compound.

Caption: GHS Hazard and Precautionary Statement Relationships.

Caption: Safe Chemical Handling Workflow.

References

Commercial Suppliers and Technical Guide for Isoproturon-d3 Standard

For researchers, scientists, and professionals in drug development requiring high-purity Isoproturon-d3 as an analytical standard, several commercial suppliers offer this stable isotope-labeled compound. This guide provides a comprehensive overview of available products, their specifications, and technical details regarding its application, particularly as an internal standard in analytical methodologies.

Commercial Availability of this compound

This compound (CAS Number: 352438-80-3), a deuterated analog of the herbicide Isoproturon, is a critical tool for accurate quantification in complex matrices. Below is a summary of offerings from various suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Storage |

| LGC Standards | CDN-D-5151 | 99 atom % D, min 98% Chemical Purity[1] | 10 mg, 50 mg | Room Temperature |

| TRC-I874502 | Not specified | 1 mg, 10 mg | Not specified | |

| Pharmaffiliates | PA STI 054270 | Not specified | Not specified | 2-8°C Refrigerator[2] |

| BOC Sciences | Not specified | 99% atom D | Inquire (mg, g, kg) | -20°C |

| Veeprho | Not specified | Not specified | Inquire | Not specified |

| Santa Cruz Biotechnology | Not specified | Not specified | Inquire | Not specified |

| ChemicalBook | Multiple listings | 90-98% | 1 mg, 10 mg, 5 g, 25 g, 100 g | Not specified[3] |

Core Application: Internal Standard in Analytical Chemistry

This compound is primarily utilized as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of Isoproturon in various environmental and biological samples. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Isoproturon using this compound by LC-MS/MS

The following is a generalized protocol for the analysis of Isoproturon in soil or water samples using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

Preparation of Standards and Reagents

-

Isoproturon Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Isoproturon reference standard in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Isoproturon stock solution with an appropriate solvent (e.g., methanol or acetonitrile). Fortify each calibration standard with the this compound IS at a constant concentration (e.g., 50 ng/mL).

-

Reagents: Acetonitrile (ACN), water (LC-MS grade), methanol (MeOH), formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and primary secondary amine (PSA) sorbent.

Sample Preparation (QuEChERS Method)

-

Extraction:

-

Weigh 10 g of a homogenized soil or 10 mL of a water sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

For soil samples, add an appropriate amount of water to ensure hydration.

-

Add the this compound internal standard solution to achieve a final concentration similar to the expected analyte concentration.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.[4]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.

-

Vortex for 30 seconds and centrifuge at a high speed for 5 minutes.[5]

-

-

Final Extract Preparation:

-

Transfer the cleaned extract to a new vial.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Isoproturon: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the transition from its corresponding precursor ion (m/z+3) to its product ion.

-

-

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Isoproturon to the peak area of this compound against the concentration of the Isoproturon standards.

-

Quantify the amount of Isoproturon in the samples using the calibration curve.

Mode of Action and Signaling Pathways

Isoproturon is a phenylurea herbicide that acts by inhibiting photosynthesis in target plants. Its primary molecular target is the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Inhibition of Photosystem II Electron Transport

Caption: Isoproturon inhibits electron transport in Photosystem II by binding to the D1 protein.

The binding of Isoproturon to the D1 protein blocks the binding of plastoquinone (PQ) at the QB site. This interruption of the electron flow from QA to QB halts the photosynthetic electron transport chain, leading to a cascade of downstream effects.

Oxidative Stress and Cellular Damage

The blockage of electron transport leads to the accumulation of highly energetic molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen and hydrogen peroxide. This induces a state of severe oxidative stress within the plant cells.

Caption: Consequence of Photosystem II inhibition leading to oxidative stress and cell death.

The overproduction of ROS overwhelms the plant's antioxidant defense systems, leading to lipid peroxidation, damage to proteins (including the rapid turnover of the D1 protein itself), and ultimately, membrane dysfunction and cell death. This cascade of events manifests as the herbicidal symptoms observed in susceptible plants.

References

An In-depth Technical Guide to the Degradation Pathways of Isoproturon and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the phenylurea herbicide Isoproturon and its deuterated analogs. It is designed to offer researchers, environmental scientists, and professionals in drug development a detailed understanding of the metabolic fate of this compound, the influence of isotopic labeling on its degradation, and the experimental methodologies used to study these processes.

Introduction

Isoproturon, N-(4-isopropylphenyl)-N',N'-dimethylurea, is a selective, systemic herbicide widely used for the control of annual grasses and broad-leaved weeds in cereal crops. Its environmental fate is of significant interest due to its potential to contaminate soil and water resources. The degradation of Isoproturon is a complex process involving both biotic and abiotic mechanisms, primarily occurring in soil and aquatic environments. Understanding these pathways is crucial for assessing its environmental persistence and potential for bioaccumulation.

The use of isotopically labeled compounds, such as deuterated Isoproturon, is a powerful tool in metabolic and environmental fate studies. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the rate of metabolic reactions through the kinetic isotope effect (KIE). This guide will delve into the primary degradation pathways of Isoproturon and explore how deuteration at specific molecular positions is likely to alter its metabolic fate.

Degradation Pathways of Isoproturon

The environmental degradation of Isoproturon proceeds through several key transformation reactions, which can be broadly categorized into biotic and abiotic pathways. The primary routes of transformation are N-demethylation of the urea side chain and hydroxylation of the isopropyl group attached to the phenyl ring.

Biotic Degradation

Microbial activity is the predominant driver of Isoproturon degradation in soil. A diverse range of soil microorganisms, including bacteria and fungi, are capable of metabolizing this herbicide.

-

N-Demethylation: This is a major degradation pathway initiated by various soil bacteria, such as Sphingomonas sp.[1]. The process involves the sequential removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. The first demethylation step yields the primary metabolite, monodemethyl-isoproturon (MDIPU), which is often the most abundant metabolite found in soil. Subsequent demethylation leads to the formation of didemethyl-isoproturon (DDIPU). Studies have shown that the initial N-demethylation can be a rate-limiting step in the complete mineralization of Isoproturon.

-

Hydroxylation of the Isopropyl Group: Fungi, in particular, have been identified as key organisms responsible for hydroxylating the isopropyl side chain of Isoproturon[1]. This reaction can occur at either the primary or tertiary carbon of the isopropyl group, leading to the formation of hydroxylated metabolites. These hydroxylated products can then undergo further degradation, including N-demethylation.

-

Hydrolysis: Some bacteria, such as Arthrobacter globiformis, can hydrolyze the urea bond of Isoproturon, leading to the formation of 4-isopropylaniline.

The interplay of these pathways can lead to a variety of degradation products, as illustrated in the pathway diagram below.

Abiotic Degradation

While microbial degradation is dominant, abiotic processes can also contribute to the transformation of Isoproturon in the environment.

-

Photodegradation: Isoproturon is relatively stable to photolysis in its pure form. However, in the presence of photosensitizers in water, it can undergo photodegradation, leading to the formation of various by-products through hydroxylation and other reactions.

-

Hydrolysis: Abiotic hydrolysis of Isoproturon is generally a slow process under neutral pH conditions but can be accelerated at very high or low pH and elevated temperatures. The hydrolysis reaction involves two consecutive steps: the formation of a zwitterion followed by the elimination of dimethylamine[2][3].

Degradation of Deuterated Isoproturon and the Kinetic Isotope Effect

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions in which a C-H bond is cleaved in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool for elucidating reaction mechanisms and for designing more metabolically stable molecules in drug development[4].

The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.

For Isoproturon, the two primary biotic degradation pathways, N-demethylation and isopropyl hydroxylation, are expected to be affected differently by deuteration:

-

N-Demethylation: This reaction involves the enzymatic cleavage of a C-H bond on one of the N-methyl groups. However, studies using compound-specific isotope analysis (CSIA) have shown no significant carbon or nitrogen isotope fractionation during the N-demethylation of Isoproturon by Sphingomonas sp. SRS2. This suggests that the C-H bond cleavage is not the rate-limiting step of this enzymatic reaction. Therefore, deuteration of the N-methyl groups is not expected to significantly slow down the rate of N-demethylation.

-

Isopropyl Hydroxylation: In contrast, the hydroxylation of the isopropyl group by fungi has been shown to be associated with significant carbon and hydrogen isotope fractionation. This indicates that the cleavage of a C-H bond on the isopropyl group is a rate-limiting step in this pathway. Therefore, deuteration of the isopropyl group is expected to result in a significant kinetic isotope effect, leading to a slower rate of hydroxylation.

This differential effect of deuteration on the two main degradation pathways could lead to a "metabolic switching" phenomenon. For an Isoproturon analog deuterated at the isopropyl group, the N-demethylation pathway would likely become more dominant, potentially leading to a different metabolite profile and overall persistence in the environment compared to the non-deuterated parent compound.

Quantitative Data on Isoproturon Degradation

The degradation rate of Isoproturon is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value can vary significantly depending on environmental factors such as soil type, temperature, moisture, and microbial activity.

| Matrix | Condition | Half-life (DT50) | Reference(s) |

| Soil | Field and laboratory | ~19 days (extractable parent) | |

| Soil | Field | 48 days (extractable residues) | |

| Soil | Controlled laboratory | 22 days (extractable residues) | |

| Soil | General expectation | 6 - 28 days | |

| Water | --- | 40 days | |

| Water Sediments | --- | 149 days |

The formation of metabolites also follows specific kinetics. For example, in one study, the maximum amount of monodemethyl-isoproturon (MDIPU) was observed after 7 days in uncompacted soil, reaching approximately 5.1% of the initially applied Isoproturon.

| Metabolite | Soil Condition | Time to Max. Conc. | Max. Conc. (% of initial Isoproturon) | Reference |

| Monodemethyl-isoproturon (MDIPU) | Not compacted | 7 days | 5.1 ± 0.8% | |

| Monodemethyl-isoproturon (MDIPU) | Moderately compacted | 63 days (end of incubation) | 5.0 ± 0.3% | |

| Monodemethyl-isoproturon (MDIPU) | Highly compacted | 14 days | 3.8 ± 0.6% | |

| Unidentified Polar Metabolites | Not compacted | 28 days | 10.5 ± 4.1% |

Experimental Protocols

The study of Isoproturon degradation involves a combination of microcosm experiments and advanced analytical techniques.

Soil Microcosm Degradation Study

This protocol provides a general framework for assessing the degradation of Isoproturon in soil under controlled laboratory conditions.

-

Soil Preparation: Collect fresh soil from the desired location. Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Spiking: Prepare a stock solution of Isoproturon (and/or its deuterated analog) in a suitable solvent like methanol. Apply the solution to the soil to achieve the desired concentration. For fate studies, ¹⁴C-labeled Isoproturon is often used.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars). Adjust the moisture content to a specific level (e.g., 40-60% of water holding capacity) and incubate at a constant temperature (e.g., 20°C) in the dark. To trap evolved ¹⁴CO₂, vessels can be equipped with alkali traps (e.g., NaOH solution).

-

Sampling: At predetermined time intervals, sacrifice replicate samples for analysis.

-

Extraction: Extract Isoproturon and its metabolites from the soil using an appropriate solvent system, such as acetonitrile/water or methanol/water, often with sonication or shaking.

-

Analysis: Analyze the extracts using HPLC-UV or, for higher sensitivity and specificity, LC-MS/MS.

Analytical Method: HPLC-MS/MS for Isoproturon and Metabolites

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and selective quantification of Isoproturon and its degradation products.

-

Sample Preparation:

-

Extraction: Extract soil or water samples with a suitable solvent mixture (e.g., methanol:water, 1:1, v/v).

-

Clean-up (optional but recommended for complex matrices): Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components. Condition the cartridge with methanol and then water. Load the sample extract, wash with a methanol:water mixture, and elute the analytes with pure methanol.

-

Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 25 cm × 4 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water (often with a modifier like formic acid or ammonium formate) is typically used.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Isoproturon and each metabolite. For Isoproturon (precursor ion m/z 207), characteristic product ions are m/z 165 and 72.

-

Conclusion

The degradation of Isoproturon is a multifaceted process dominated by microbial N-demethylation and hydroxylation. The study of its deuterated analogs, guided by the principles of the kinetic isotope effect, offers profound insights into these degradation mechanisms. The lack of a significant KIE for N-demethylation contrasts with the expected KIE for isopropyl hydroxylation. This suggests that deuteration at the isopropyl position would likely slow the overall degradation of Isoproturon and shift the metabolic flux towards the N-demethylation pathway. This has important implications for the environmental persistence and metabolite profile of such analogs. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these phenomena and contribute to a deeper understanding of the environmental fate of Isoproturon and related compounds.

References

- 1. C, N, and H isotope fractionation of the herbicide isoproturon reflects different microbial transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rate-dependent carbon and nitrogen kinetic isotope fractionation in hydrolysis of isoproturon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Environmental Fate and Metabolites of Isoproturon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoproturon, a phenylurea herbicide, has been extensively used for the control of annual grasses and broad-leaved weeds in cereal crops. Understanding its environmental fate—how it behaves and transforms in the environment—and identifying its metabolites are crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation pathways, persistence, and metabolic products of Isoproturon in various environmental compartments. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams of degradation pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Environmental Fate of Isoproturon

The environmental persistence and mobility of Isoproturon are governed by a combination of biotic and abiotic degradation processes, as well as its sorption characteristics in soil.

Degradation in Soil

The degradation of Isoproturon in soil is primarily a biological process driven by microorganisms, although abiotic factors can also contribute. The rate of degradation is influenced by soil type, organic matter content, pH, temperature, and moisture content.

Table 1: Half-life of Isoproturon in Soil under Various Conditions

| Soil Type | Temperature (°C) | Soil Water Potential (kPa) / Moisture Content | Half-life (DT50) (days) | Reference |

| Sandy Clay Loam | 15 | -33 kPa | 6.5 - 30 | [1] |

| Not Specified | 20 | Not Specified | ~40 | [2] |

| Tropical Climate | Field Conditions | Not Specified | 15 | [3] |

| Temperate Climate | Field Conditions | Not Specified | 40 | [3] |

| Surface Soil | 22 | 90% eWHC | Varies (factor of 15 increase at 50% eWHC) | [4] |

| Surface Soil | 10 | 90% eWHC | Varies (factor of 10 increase at 50% eWHC) | |

| Subsurface Soil | Not Specified | Not Specified | > 100 |

*eWHC: estimated Water Holding Capacity

Degradation in Water

In aquatic environments, Isoproturon can undergo hydrolysis and photolysis, in addition to microbial degradation. It is considered to be relatively persistent in water.

Table 2: Half-life of Isoproturon in Water

| Condition | pH | Half-life (days) | Reference |

| Hydrolysis | 5 | 1210 | |

| Hydrolysis | 7 | 1560 | |

| Hydrolysis | 9 | 540 | |

| General Aquatic | Not Specified | ~30 | |

| Aqueous Photolysis | 7 | 48 |

Sorption and Leaching

Isoproturon exhibits moderate mobility in soil, with its sorption being influenced by the soil's organic matter and clay content. This mobility poses a potential risk of groundwater contamination through leaching.

Metabolites of Isoproturon

The degradation of Isoproturon in the environment leads to the formation of several metabolites through processes like N-demethylation, hydroxylation of the isopropyl group, and hydrolysis of the urea bond.

Table 3: Major Metabolites of Isoproturon

| Metabolite Name | Chemical Name | Abbreviation |

| Monodesmethyl-isoproturon | 1-(4-isopropylphenyl)-3-methylurea | MDIPU |

| Didesmethyl-isoproturon | 1-(4-isopropylphenyl)urea | DDIPU |

| 4-isopropylaniline | 4-(propan-2-yl)aniline | 4-IA |

| 2-hydroxy-isoproturon | N-(4-(2-hydroxyisopropyl)-phenyl)-N',N'-dimethylurea | 2-OH-IPU |

| 2-hydroxy-monodesmethyl-isoproturon | N-(4-(2-hydroxyisopropyl)-phenyl)-N'-methylurea | 2-OH-MDIPU |

Degradation Pathways

The degradation of Isoproturon proceeds through several interconnected pathways, which are predominantly initiated by microbial activity. The primary pathways involve sequential demethylation of the urea side chain and hydroxylation of the isopropyl group.

Caption: Primary degradation pathways of Isoproturon in the environment.

Experimental Protocols

Soil Incubation Study for Degradation Analysis

A common method to assess the degradation of Isoproturon in soil involves laboratory incubation studies.

-

Soil Collection and Preparation: Soil samples are collected from the field, typically from the top 0-15 cm layer. They are then sieved (e.g., through a 2 mm mesh) to remove stones and large debris and homogenized.

-

Spiking: A stock solution of Isoproturon (often 14C-labeled for tracking) in a suitable solvent (e.g., acetone) is prepared. A known amount of this solution is added to the soil to achieve the desired concentration. The solvent is allowed to evaporate.

-

Incubation: The treated soil is placed in incubation vessels (e.g., flasks or microcosms) and maintained under controlled conditions of temperature and moisture. For instance, a study might use a constant temperature of 20°C and a soil moisture content of 60% of its water holding capacity.

-

Sampling and Extraction: At regular intervals, soil subsamples are taken. Isoproturon and its metabolites are extracted using an organic solvent such as acetonitrile or methanol, often with shaking or sonication.

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its metabolites.

Caption: Workflow for a typical soil incubation experiment.

Analytical Method: HPLC-MS/MS for Isoproturon and Metabolite Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective determination of Isoproturon and its metabolites in environmental samples.

-

Sample Preparation (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is often employed for sample extraction and cleanup.

-

A homogenized sample (e.g., 10 g of soil) is weighed into a centrifuge tube.

-

Water and an extraction solvent (e.g., acetonitrile) are added.

-

Extraction salts (e.g., magnesium sulfate, sodium chloride) are added, and the tube is shaken vigorously.

-

The mixture is centrifuged to separate the layers.

-

An aliquot of the supernatant (acetonitrile layer) is taken for cleanup.

-

Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to the extract to remove interfering matrix components.

-

The mixture is vortexed and centrifuged.

-

The final extract is filtered before injection into the HPLC-MS/MS system.

-

-

HPLC Conditions:

-

Column: A reverse-phase column, such as a C18 column (e.g., Lichrospher C18, 25 cm × 4 mm, 5 µm), is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with an additive like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.

-

Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally applied.

-

Injection Volume: Typically 10-20 µL.

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is frequently used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for Isoproturon and each metabolite are monitored.

-

Conclusion

The environmental fate of Isoproturon is a complex interplay of microbial and abiotic processes, leading to its degradation into a series of metabolites. While microbial degradation is the primary route of dissipation in soil, the persistence of Isoproturon in aquatic systems and its potential for leaching highlight the importance of understanding its environmental behavior. This technical guide provides a consolidated resource for researchers and professionals, summarizing the current knowledge on the environmental fate and metabolism of Isoproturon, and detailing the experimental approaches used for its study. Continued research is essential to further elucidate the degradation pathways and to develop strategies for mitigating the environmental risks associated with its use.

References

Solubility Profile of Isoproturon-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Isoproturon-d3 in various organic solvents. The information contained herein is intended to support research, analytical method development, and formulation studies involving this isotopically labeled herbicide.

Core Data Presentation

While specific quantitative solubility data for this compound is not extensively published, its solubility is expected to be nearly identical to that of its non-deuterated counterpart, Isoproturon. The introduction of deuterium atoms is a minor structural modification that does not significantly impact the physicochemical properties governing solubility. The following table summarizes the known solubility of Isoproturon in a range of organic solvents. This data serves as a reliable proxy for the solubility of this compound.

| Organic Solvent | Solubility (g/L) at 20°C |

| Methanol | 75[1][2][3] |

| Dichloromethane | 63[1][3] |

| Acetone | 38 |

| Benzene | 5 |

| Xylene | 4 |

| n-Hexane | 0.2 |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: The data presented is for Isoproturon and is considered a strong surrogate for this compound.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. This method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible results.

Methodology

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask).

-

The mixture is agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

Once equilibrium is reached, the undissolved solid is separated from the saturated solution.

-

This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution.

-

-

Quantification of Solute:

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, most commonly HPLC with UV detection.

-

A calibration curve is constructed using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

The determined concentration represents the solubility of this compound in the specific solvent at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes: Isoproturon-d3 as an Internal Standard for LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoproturon is a widely used phenylurea herbicide for the control of annual grasses and broad-leaved weeds in cereal crops.[1][2][3] Monitoring its presence in environmental and biological matrices is crucial for assessing environmental impact and ensuring food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and selective quantification of pesticide residues. The use of a stable isotope-labeled internal standard, such as Isoproturon-d3, is essential for achieving high accuracy and precision in quantitative LC-MS/MS analysis.[4][5] This internal standard effectively compensates for variations during sample preparation and potential matrix effects during ionization, which can significantly impact the analytical results.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of Isoproturon in various matrices using LC-MS/MS.

Analyte and Internal Standard Properties

A summary of the key physicochemical properties of Isoproturon and its deuterated internal standard, this compound, is presented below.

| Property | Isoproturon | This compound |

| Chemical Name | N,N-dimethyl-N'-[4-(1-methylethyl)phenyl]urea | 1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea |

| Molecular Formula | C₁₂H₁₈N₂O | C₁₂H₁₅D₃N₂O |

| Molecular Weight | 206.28 g/mol | 209.3 g/mol |

| CAS Number | 34123-59-6 | 352438-80-3 |

Experimental Protocols

Preparation of Stock and Working Solutions

a. Isoproturon and this compound Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Isoproturon and this compound analytical standards.

-

Dissolve each standard in 10 mL of methanol in separate 10 mL volumetric flasks.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store the stock solutions at -20°C in amber glass vials.

b. Intermediate and Working Standard Solutions:

-

Prepare a series of working standard solutions of Isoproturon by serial dilution of the stock solution with a suitable solvent (e.g., methanol or acetonitrile). The concentration range should cover the expected concentration of the analyte in the samples.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the this compound stock solution.

Sample Preparation (General Guideline for Water Samples using SPE)

This protocol provides a general guideline for the extraction of Isoproturon from water samples. The procedure may need to be optimized for different matrices.

a. Sample Collection and Fortification:

-

Collect water samples in clean glass bottles.

-

To a 100 mL aliquot of the water sample, add a known volume of the this compound working internal standard solution to achieve a final concentration of, for example, 50 ng/L.

b. Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with 5 mL of acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

b. Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | Instrument dependent, optimize for best signal |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

c. MRM Transitions:

The following table lists the recommended MRM transitions for Isoproturon and the predicted transitions for this compound. The transitions for this compound are based on a +3 Da mass shift for the precursor ion. The fragment ions are assumed to be the same as the unlabeled compound, which is a common starting point for method development with deuterated standards. Optimization of collision energies is crucial for achieving the best sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| Isoproturon (Quantifier) | 207.2 | 72.1 | 20 |

| Isoproturon (Qualifier) | 207.2 | 165.2 | 15 |

| This compound (Internal Standard) | 210.2 | 72.1 | 20 |

| This compound (Internal Standard - Qualifier) | 210.2 | 168.2 | 15 |

Note: The MRM transitions for Isoproturon are based on published data. The transitions for this compound are predicted and should be confirmed and optimized experimentally.

Data Analysis and Quantification

The quantification of Isoproturon is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Isoproturon in the samples is then determined from the calibration curve.

Experimental Workflows

The following diagrams illustrate the key experimental workflows.

References

Application Note: Quantitative Analysis of Isoproturon in Soil using Isoproturon-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoproturon is a selective, systemic phenylurea herbicide used for the pre- and post-emergence control of annual grasses and broad-leaved weeds in various cereal crops.[1] Its potential for mobility in soil and subsequent contamination of ground and surface water necessitates sensitive and accurate monitoring methods.[2] This application note describes a robust and reliable method for the quantitative analysis of Isoproturon in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to compensate for matrix effects and variations in extraction efficiency, a deuterated internal standard, Isoproturon-d3, is employed.

Principle of the Method